molecular formula C8H12N2O2 B14126410 Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate

Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate

Cat. No.: B14126410
M. Wt: 168.19 g/mol
InChI Key: FIZWIUPCPGPMPN-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate typically involves the reaction of an imidazole derivative with a suitable ester precursor. One common method involves the alkylation of imidazole with a halogenated ester under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1H-imidazol-1-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can be selectively modified in synthetic applications. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-imidazol-1-yl-2-methylpropanoate

InChI

InChI=1S/C8H12N2O2/c1-7(8(11)12-2)5-10-4-3-9-6-10/h3-4,6-7H,5H2,1-2H3

InChI Key

FIZWIUPCPGPMPN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)C(=O)OC

Origin of Product

United States

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